molecular formula C6H2I2N2 B1601080 4-Cyano-3,5-diiodopyridine CAS No. 827616-50-2

4-Cyano-3,5-diiodopyridine

Cat. No. B1601080
M. Wt: 355.9 g/mol
InChI Key: CKTZXTXSOCLOBD-UHFFFAOYSA-N
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Description

4-Cyano-3,5-diiodopyridine is a chemical compound with the molecular formula C6H2I2N2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3,5-diiodopyridine has been studied using various spectroscopic properties, cyclic voltammetry, and theoretical calculations . The optimized molecular structures, harmonic vibrational wavenumbers, and corresponding vibrational assignments of 2-, 3- and 4-cyanopyridines have been calculated .


Chemical Reactions Analysis

The reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac -tris [2-phenylpyridinato- C2, N ]iridium (III) complex was studied . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .

Scientific Research Applications

4-Cyano-3,5-diiodopyridine is a chemical compound with the molecular formula C6H2I2N2 and a molecular weight of 355.90 . It’s used in proteomics research .

One of the potential applications of cyano-dihydropyridine derivatives is in the field of organic synthesis . For instance, 4,5-dicyanopyridazine (DCP), a related compound, has shown surprising reactivity as a heterocyclic azadiene in inverse electron-demand Hetero Diels-Alder (HDA) reactions with different dienophiles . The use of alkenes, alkynes, and enamines as 2π electron counterparts afforded dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively .

In addition, an unprecedented reactivity of DCP as a very reactive heterocyclic electrophile at the C-4 carbon was also evidenced . By changing the experimental conditions, cyanopyrrolyl- and cyanoindolyl-pyridazines were obtained through reactions of pyrrole and indole systems as carbon nucleophiles in formal S N Ar2 processes where a CN group of DCP acts as a leaving group . Thus, careful control of the reaction conditions allows exploitation of both pathways for the synthesis of different classes of heterocyclic derivatives .

In addition, an unprecedented reactivity of DCP as a very reactive heterocyclic electrophile at the C-4 carbon was also evidenced . By changing the experimental conditions, cyanopyrrolyl- and cyanoindolyl-pyridazines were obtained through reactions of pyrrole and indole systems as carbon nucleophiles in formal S N Ar2 processes where a CN group of DCP acts as a leaving group . Thus, careful control of the reaction conditions allows exploitation of both pathways for the synthesis of different classes of heterocyclic derivatives .

In addition, an unprecedented reactivity of DCP as a very reactive heterocyclic electrophile at the C-4 carbon was also evidenced . By changing the experimental conditions, cyanopyrrolyl- and cyanoindolyl-pyridazines were obtained through reactions of pyrrole and indole systems as carbon nucleophiles in formal S N Ar2 processes where a CN group of DCP acts as leaving group . Thus, careful control of the reaction conditions allows exploitation of both pathways for the synthesis of different classes of heterocyclic derivatives .

Safety And Hazards

4-Cyano-3,5-diiodopyridine may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

3,5-diiodopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTZXTXSOCLOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479395
Record name 4-CYANO-3,5-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3,5-diiodopyridine

CAS RN

827616-50-2
Record name 3,5-Diiodo-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827616-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CYANO-3,5-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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